molecular formula C20H21ClN6O2 B14096297 (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B14096297
M. Wt: 412.9 g/mol
InChI Key: FETAZDOEXQSQTQ-UHFFFAOYSA-N
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Description

The compound “(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone” is a complex organic molecule that features a triazole ring, a piperazine ring, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring, the introduction of the piperazine moiety, and the attachment of the chlorophenyl and methoxyphenyl groups. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.

    Introduction of the Piperazine Moiety: This step may involve nucleophilic substitution reactions where a piperazine derivative reacts with an appropriate electrophile.

    Attachment of Functional Groups: The chlorophenyl and methoxyphenyl groups can be introduced through various coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the triazole ring or the piperazine moiety, potentially leading to ring-opened products.

    Substitution: The chlorophenyl group may undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methylphenyl)piperazin-1-yl)methanone
  • (5-((3-bromophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H21ClN6O2

Molecular Weight

412.9 g/mol

IUPAC Name

[5-(3-chloroanilino)-2H-triazol-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H21ClN6O2/c1-29-17-7-5-16(6-8-17)26-9-11-27(12-10-26)20(28)18-19(24-25-23-18)22-15-4-2-3-14(21)13-15/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25)

InChI Key

FETAZDOEXQSQTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl

Origin of Product

United States

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